molecular formula C17H24N6 B6456676 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549065-42-9

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6456676
CAS No.: 2549065-42-9
M. Wt: 312.4 g/mol
InChI Key: YBSDXODFWMPEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and additional methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine core, followed by the introduction of the piperazine moiety. The final step involves the methylation of the pyrimidine ring.

    Preparation of 4,6-dimethylpyrimidine: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.

    Introduction of Piperazine: The 4,6-dimethylpyrimidine is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.

    Methylation: The final step involves methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: A simpler analog lacking the piperazine and additional methyl groups.

    4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Lacks the additional methyl groups on the pyrimidine ring.

    2,4,6-Trimethylpyrimidine: Another methylated pyrimidine derivative but with a different substitution pattern.

Uniqueness

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and multiple methyl groups enhances its potential interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-11-10-12(2)19-17(18-11)23-8-6-22(7-9-23)16-13(3)14(4)20-15(5)21-16/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDXODFWMPEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.